

Spectroscopic Properties of Ethyl 4-Chloro-1-piperidinecarboxylate: A Technical Guide

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Compound of Interest

Compound Name:	<i>Ethyl 4-Chloro-1-piperidinecarboxylate</i>
Cat. No.:	B586631

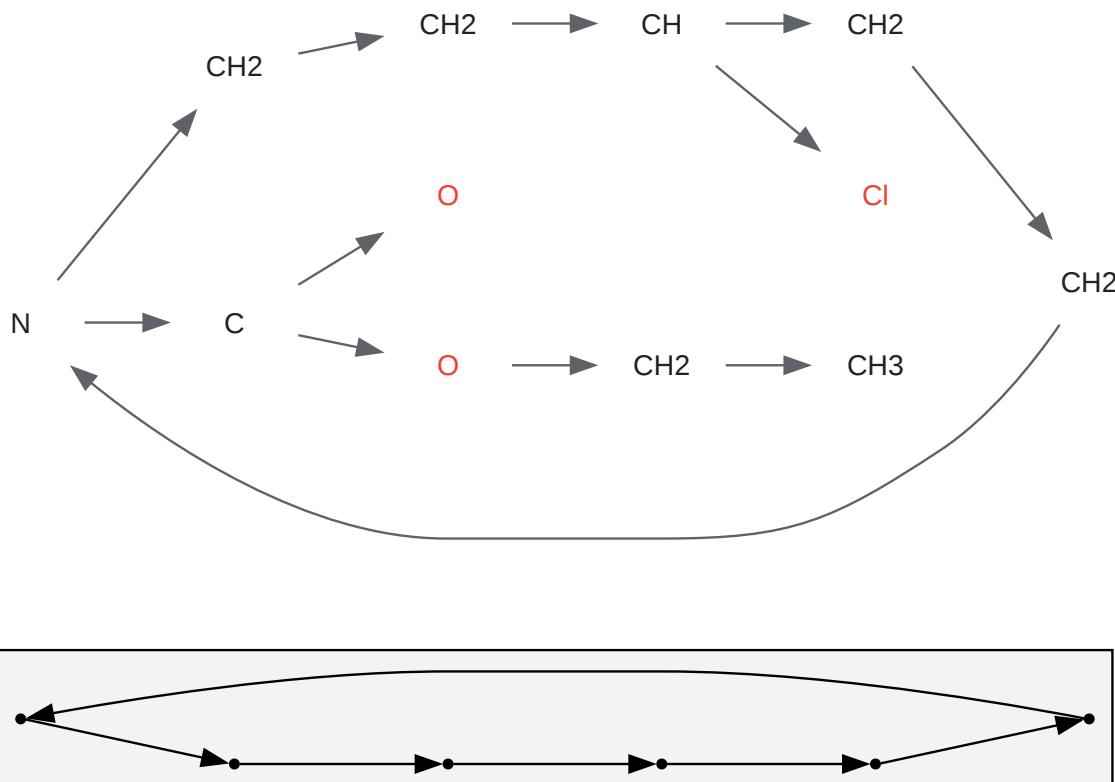
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **Ethyl 4-Chloro-1-piperidinecarboxylate**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages comprehensive data from its parent compound, Ethyl 4-piperidinecarboxylate, and established principles of spectroscopy to predict the spectral characteristics of the chloro-derivative. This approach offers valuable insights for the identification, characterization, and quality control of **Ethyl 4-Chloro-1-piperidinecarboxylate** in research and development settings.

Chemical Structure

The chemical structure of **Ethyl 4-Chloro-1-piperidinecarboxylate** is presented below. The piperidine ring is substituted at the 1-position with an ethoxycarbonyl group and at the 4-position with a chlorine atom.



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Caption: Chemical structure of **Ethyl 4-Chloro-1-piperidinecarboxylate**.

Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the parent compound, Ethyl 4-piperidinecarboxylate, and the predicted data for **Ethyl 4-Chloro-1-piperidinecarboxylate**.

1H NMR Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Assignment	Ethyl 4-piperidinocarboxylate (CDCl ₃ , 400 MHz) Chemical Shift (δ, ppm)[1]	Predicted Ethyl 4-Chloro-1-piperidinocarboxylate Chemical Shift (δ, ppm)	Predicted Multiplicity
O-CH ₂ -CH ₃	4.12	~4.1-4.2	Quartet (q)
N-CH ₂ (axial)	3.07	~3.1-3.3	Multiplet (m)
N-CH ₂ (equatorial)	2.61	~2.7-2.9	Multiplet (m)
CH (at C4)	2.38	~4.0-4.5	Multiplet (m)
CH ₂ (at C3, C5)	1.94 - 1.78, 1.59	~2.0-2.4, ~1.7-1.9	Multiplet (m)
O-CH ₂ -CH ₃	1.24	~1.2-1.3	Triplet (t)

Rationale for Prediction: The introduction of an electronegative chlorine atom at the C4 position is expected to induce a significant downfield shift for the proton attached to C4. The adjacent protons on C3 and C5 will also experience a smaller downfield shift. The protons on the ethyl group and the N-CH₂ groups are expected to be minimally affected.

13C NMR Spectroscopy

Table 2: 13C NMR Spectroscopic Data

Assignment	Ethyl 4-piperidinocarboxylate (CDCl ₃) Chemical Shift (δ, ppm)	Predicted Ethyl 4-Chloro-1-piperidinocarboxylate Chemical Shift (δ, ppm)
C=O	~175	~174-176
O-CH ₂ -CH ₃	~60	~60-61
N-CH ₂ (C2, C6)	~44	~42-45
CH (C4)	~41	~55-65
CH ₂ (C3, C5)	~28	~35-40
O-CH ₂ -CH ₃	~14	~14

Rationale for Prediction: The carbon atom directly bonded to the chlorine (C4) will experience a significant downfield shift due to the deshielding effect of the halogen. The adjacent carbons (C3 and C5) will also be shifted downfield, but to a lesser extent. The carbonyl carbon and the carbons of the ethyl group are expected to show minimal changes in their chemical shifts.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Functional Group	Ethyl 4-piperidinocarboxylate Characteristic Absorption (cm-1)	Predicted Ethyl 4-Chloro-1-piperidinocarboxylate Characteristic Absorption (cm-1)	Vibrational Mode
C=O (Ester)	~1730	~1730-1740	Stretch
C-O (Ester)	~1200-1250	~1200-1250	Stretch
C-N (Amine)	~1100-1200	~1100-1200	Stretch
C-H (Aliphatic)	~2850-2980	~2850-2980	Stretch
C-Cl	Not Present	~600-800	Stretch

Rationale for Prediction: The IR spectrum of **Ethyl 4-Chloro-1-piperidinocarboxylate** is expected to be very similar to that of its parent compound, with the key difference being the appearance of a new absorption band in the fingerprint region corresponding to the C-Cl stretching vibration. This band is typically observed in the range of 600-800 cm-1.[2]

Mass Spectrometry

Table 4: Mass Spectrometry Data

Ion	Ethyl 4-piperidinocarboxylate (m/z) ^[3]	Predicted Ethyl 4-Chloro-1-piperidinocarboxylate (m/z)	Notes
[M] ⁺	157	191, 193	Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M+ peak due to the natural abundance of the 37Cl isotope.
[M-OC ₂ H ₅] ⁺	112	146, 148	Loss of the ethoxy group.
[M-COOC ₂ H ₅] ⁺	84	118, 120	Loss of the entire ethoxycarbonyl group.

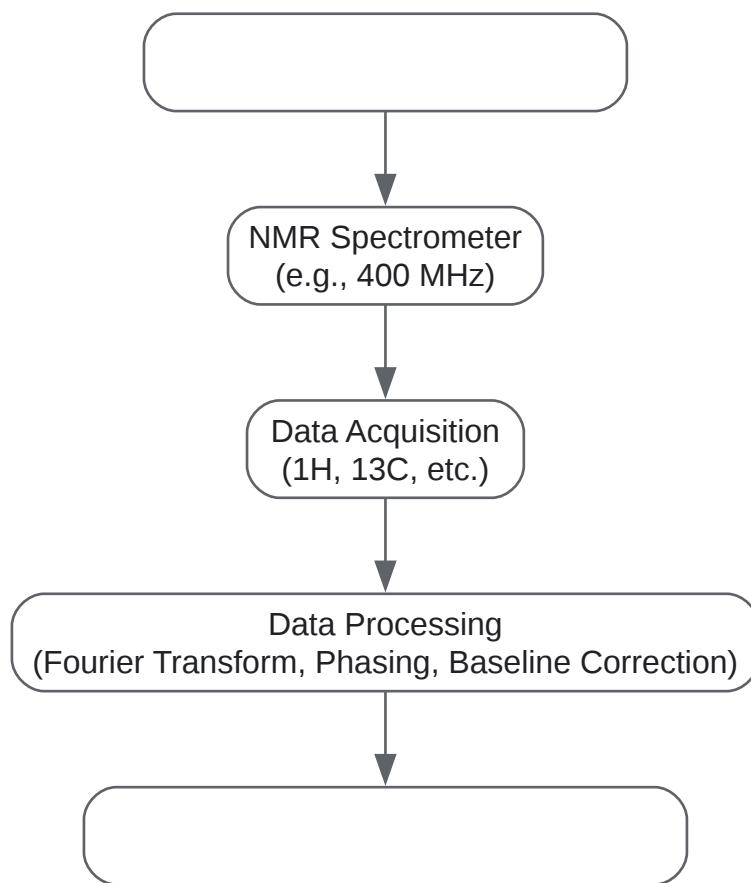
Rationale for Prediction: The mass spectrum of **Ethyl 4-Chloro-1-piperidinocarboxylate** will be characterized by the isotopic signature of chlorine. The molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1.^[4] The fragmentation pattern is expected to be similar to the parent compound, involving the loss of the ethoxy and ethoxycarbonyl groups, with the chlorine isotope pattern being retained in the chlorine-containing fragments.

Experimental Protocols

As specific experimental protocols for the spectroscopic analysis of **Ethyl 4-Chloro-1-piperidinocarboxylate** are not readily available, the following general methodologies are provided as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Ethyl 4-Chloro-1-piperidinecarboxylate** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



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Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 4-Chloro-1-piperidinecarboxylate** can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **Ethyl 4-Chloro-1-piperidinecarboxylate**. By combining experimental data from the parent compound with established spectroscopic principles, we have predicted the key features of its ^1H NMR, ^{13}C NMR, IR, and mass spectra. These predictions offer a valuable starting point for the analysis and characterization of this compound in various scientific applications.

Experimental verification of these predicted spectral data is encouraged to further refine our understanding of this molecule.

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- To cite this document: BenchChem. [Spectroscopic Properties of Ethyl 4-Chloro-1-piperidinecarboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586631#spectroscopic-properties-of-ethyl-4-chloro-1-piperidinecarboxylate>]

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